N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Description
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a heterocyclic acetamide derivative featuring a thiazolylidene core and a pyridazinone moiety. The thiazole ring adopts a Z-configuration at the C2 position, stabilized by conjugation with the acetamide group.
Properties
Molecular Formula |
C19H20N4O2S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-15-12(2)27-19(20-15)21-17(24)11-23-18(25)10-9-16(22-23)13-5-7-14(26-3)8-6-13/h5-10H,4,11H2,1-3H3,(H,20,21,24) |
InChI Key |
ZNLPFWFIKZRIFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is advantageous due to its efficiency and high yield. The reaction conditions often involve controlled microwave heating, which significantly reduces reaction times compared to conventional methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is particularly beneficial in industrial settings due to its scalability and cost-effectiveness. Additionally, the reaction conditions can be optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives. These products retain the core structure of the original compound while exhibiting different chemical properties.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Thiazole-containing compounds have demonstrated notable anticancer properties. Recent studies indicate that derivatives of thiazole, including the compound , exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, one study reported an IC50 value of 5.71 μM for a thiazole-pyridine hybrid against MCF-7 cells, suggesting potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
-
Anticonvulsant Properties
- Compounds with thiazole structures have been investigated for their anticonvulsant effects. A related study showed that certain thiazole derivatives exhibited significant protection in seizure models, with median effective doses lower than traditional medications like ethosuximide. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhance anticonvulsant activity .
-
Antimicrobial Activity
- Thiazole derivatives are also recognized for their antimicrobial properties. Research has demonstrated that compounds similar to N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide exhibit inhibitory effects against various bacterial strains, indicating potential use as antibacterial agents .
Case Studies
Several studies highlight the efficacy of thiazole-based compounds:
- A study published in MDPI reported the synthesis of novel thiazole-integrated pyrrolidinone analogues which showed significant anticonvulsant activity in animal models, outperforming traditional anticonvulsants in some cases .
- Another investigation focused on the antitumor activity of thiazole-pyridine hybrids against multiple cancer cell lines, demonstrating promising results that warrant further exploration in clinical settings .
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to the modulation of inflammatory pathways.
Comparison with Similar Compounds
The structural and functional attributes of the target compound are compared below with related acetamide and heterocyclic derivatives.
Structural and Functional Group Comparisons
Key Observations :
- The target compound’s thiazolylidene group distinguishes it from triazole (6m) or oxadiazole-based analogs (). The Z-configuration may enhance planarity, influencing π-π stacking in target binding.
- Unlike pyridazinone-containing analogs (e.g., ’s pyridazin-1(6H)-yl propanamides), the target compound integrates a ketone group, which may participate in hydrogen bonding or redox interactions .
Key Observations :
- The target compound’s synthesis likely requires precise control of stereochemistry (Z-configuration), contrasting with simpler condensation (Compound I) or dipolar cycloaddition (6m) methods.
- High-temperature reflux (FP1-12) or catalyst use (Zeolite) may introduce stability challenges compared to milder conditions (e.g., 80°C for Compound I) .
Spectroscopic and Analytical Data
While spectroscopic data for the target compound are absent, comparisons with analogs highlight trends:
Biological Activity
The compound N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant data tables and case studies.
Chemical Structure
The compound can be described by its structural formula, which includes a thiazole moiety and a pyridazine derivative. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activities of the compound have been evaluated in various studies, highlighting its potential in several therapeutic areas:
-
Antimicrobial Activity
- The compound has shown significant antimicrobial properties against various bacterial strains. For example, a study indicated that related thiazole derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
-
Anticancer Activity
- The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays demonstrated that some derivatives had IC50 values less than 10 µg/mL against cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells . The structure-activity relationship (SAR) analysis suggested that the presence of electron-donating groups enhances cytotoxicity.
-
Anticonvulsant Activity
- The anticonvulsant properties of thiazole-containing compounds have been documented, with certain derivatives showing effective protection in seizure models. For instance, one study reported that specific thiazole analogues exhibited median effective doses (ED50) as low as 24.38 mg/kg in electroshock seizure tests .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Effective Concentration (IC50/ED50) | Reference |
|---|---|---|---|
| Antimicrobial | MIC against E. coli | 16 µg/mL | |
| Anticancer | IC50 against A-431 | <10 µg/mL | |
| Anticonvulsant | ED50 in electroshock test | 24.38 mg/kg |
Case Studies
Several case studies have illustrated the efficacy of thiazole derivatives similar to the compound :
-
Study on Anticancer Activity :
A recent study synthesized various thiazole derivatives and tested them against different cancer cell lines. The results indicated that compounds with specific substituents on the phenyl ring showed enhanced cytotoxicity, with one derivative achieving an IC50 value comparable to that of standard chemotherapeutics like doxorubicin . -
Research on Antimicrobial Properties :
Another research project focused on the synthesis of thiazole-based compounds and evaluated their antibacterial activity against resistant strains of bacteria. The findings revealed that modifications to the thiazole ring significantly influenced antimicrobial potency, suggesting pathways for developing new antibiotics .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors within target cells. For instance, it may inhibit key enzymes involved in cell proliferation or modulate signaling pathways that lead to apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
